alatrofloxacin mesylate mechanism of action explained
alatrofloxacin mesylate mechanism of action explained
An In-depth Technical Guide to the Mechanism of Action of Alatrofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic.[1] Developed for intravenous administration, alatrofloxacin is rapidly and extensively converted in vivo to its active form, trovafloxacin.[2][3] Trovafloxacin exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[2][4] Its mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][5] This interference with critical DNA processes, such as replication, transcription, and repair, ultimately leads to bacterial cell death.[1][6] This guide provides a detailed examination of the pharmacokinetics, mechanism of action, antibacterial spectrum, and relevant experimental methodologies for alatrofloxacin and its active metabolite, trovafloxacin. It should be noted that both alatrofloxacin and trovafloxacin were withdrawn from the U.S. market due to safety concerns.[7][8]
Pharmacokinetics of Trovafloxacin following Alatrofloxacin Administration
Alatrofloxacin was designed as a water-soluble prodrug of trovafloxacin to enable intravenous delivery.[9] Following intravenous infusion, the L-alanyl-L-alanyl moiety is rapidly cleaved by peptidases in the plasma to release the active drug, trovafloxacin.[2][3] Plasma concentrations of alatrofloxacin are typically undetectable within 5 to 10 minutes after the completion of a one-hour infusion.[3] The pharmacokinetic parameters of trovafloxacin are dose-proportional and are summarized in the table below.[10][11]
Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults After a Single Intravenous Dose of Alatrofloxacin
| Parameter | 30 mg Dose | 100 mg Dose | 200 mg Dose | 300 mg Dose |
|---|---|---|---|---|
| Cmax (µg/mL) | 0.4 | 1.8 | 2.3 | 4.3 |
| AUC (µg·h/mL) | - | - | - | 43.4 |
| Elimination Half-life (t½) (h) | - | 10.4 | 12.3 | 10.8 |
| Clearance (CL) (mL/h/kg) | - | - | - | 97 |
| Volume of Distribution (Vss) (L/kg) | - | - | - | 1.38 |
Data compiled from studies in healthy adult volunteers.[10][12]
Trovafloxacin has a long elimination half-life, which supports once-daily dosing.[11] It is primarily eliminated through non-renal mechanisms, with approximately 50% of an administered dose excreted unchanged (43% in feces and 6% in urine).[13] The bioavailability of oral trovafloxacin is high, at approximately 88%.
Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
The bactericidal effect of trovafloxacin is a direct result of its interaction with two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[14] Fluoroquinolones, including trovafloxacin, stabilize the complex formed between these enzymes and DNA, which leads to double-strand breaks in the bacterial chromosome and subsequent cell death.[15][16]
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DNA Gyrase: This enzyme, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into the bacterial DNA. This process is vital for relieving torsional stress during DNA replication and transcription.[14] In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones.[15]
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Topoisomerase IV: This enzyme, also a heterotetramer (ParC₂ParE₂), is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[14][15] For many Gram-positive bacteria, topoisomerase IV is the principal target.[15][17]
By inhibiting both enzymes, trovafloxacin effectively disrupts essential cellular processes, leading to a potent bactericidal effect. This dual-targeting mechanism is a characteristic of fourth-generation fluoroquinolones and is thought to slow the development of bacterial resistance.[13]
In Vitro Antibacterial Spectrum
Trovafloxacin demonstrates potent activity against a broad range of clinically significant pathogens. Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae (including penicillin-resistant strains), and anaerobic bacteria distinguishes it from earlier-generation fluoroquinolones.[3][10]
Table 2: In Vitro Activity of Trovafloxacin Against Key Bacterial Pathogens
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Gram-Positive Aerobes | ||
| Streptococcus pneumoniae (penicillin-susceptible) | 0.064 | 0.125 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.064 | 0.125 - 0.25 |
| Staphylococcus aureus (methicillin-susceptible) | 0.032 | - |
| Enterococcus faecalis | 0.25 | - |
| Gram-Negative Aerobes | ||
| Haemophilus influenzae | - | - |
| Moraxella catarrhalis | - | - |
| Escherichia coli | - | - |
| Anaerobic Bacteria | ||
| Bacteroides fragilis group | - | ≤ 2.0 |
| Gram-positive cocci (anaerobic) | - | 0.5 |
| Gram-negative bacilli (anaerobic) | - | 1.0 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple studies.[1][7][10][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of trovafloxacin against bacterial isolates is commonly determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of trovafloxacin is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in the wells of a 96-well microtiter plate.[6][11]
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on an agar plate are suspended in saline or broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6][18]
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plates are incubated under appropriate atmospheric conditions (e.g., ambient air, 5% CO₂) at 35-37°C for 16-20 hours.[9][18]
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Interpretation: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][9] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for quality control.
DNA Gyrase Supercoiling Inhibition Assay
The inhibitory effect of trovafloxacin on DNA gyrase is assessed by measuring the enzyme's ability to introduce negative supercoils into a relaxed, circular DNA substrate.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), ATP, relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of trovafloxacin or a control inhibitor.[19][20]
-
Enzyme Addition: The reaction is initiated by adding a purified, recombinant DNA gyrase enzyme (containing both GyrA and GyrB subunits) to the mixture.[19]
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination and Analysis: The reaction is stopped by adding a stop solution containing a chelating agent (EDTA) and a loading dye. The DNA topoisomers are then separated by agarose gel electrophoresis.
-
Interpretation: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Supercoiled DNA migrates faster through the gel than relaxed DNA. The concentration of trovafloxacin that inhibits the supercoiling activity (i.e., the DNA remains in its relaxed form) is determined. The IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity) can be calculated by quantifying the band intensities.[20][21]
References
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